N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide is a complex organic compound that features a pyrazole ring substituted with phenyl and dimethyl groups, and a benzamide moiety substituted with three iodine atoms
Mechanism of Action
Target of Action
The primary targets of this compound are human recombinant alkaline phosphatases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . These enzymes play crucial roles in a variety of biological processes, including bone mineralization, lipid metabolism, and signal transduction .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity . It has been found to inhibit alkaline phosphatases to a lesser degree than ecto-5′-nucleotidases . This suggests that the compound may bind to the active sites of these enzymes, preventing them from catalyzing their respective reactions .
Biochemical Pathways
The inhibition of alkaline phosphatases and ecto-5′-nucleotidases by this compound can affect several biochemical pathways. Alkaline phosphatases are involved in the hydrolysis of phosphate esters, contributing to the regulation of intracellular levels of phosphate and inorganic pyrophosphate . Ecto-5′-nucleotidases are involved in the regulation of purinergic signaling, which plays a role in a variety of physiological processes, including neurotransmission, immune response, and thromboregulation .
Pharmacokinetics
As a metabolite of aminophenazone, a nonsteroidal anti-inflammatory drug , it is likely to share some of its pharmacokinetic properties. Aminophenazone is known to be well-absorbed orally and is metabolized in the liver . Its metabolites, including this compound, are likely to be excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its inhibitory effects on its target enzymes. By inhibiting alkaline phosphatases and ecto-5′-nucleotidases, it may alter the levels of phosphate, inorganic pyrophosphate, and nucleotides within cells . This could potentially affect a variety of cellular processes, including signal transduction, energy metabolism, and cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its binding to its target enzymes and its inhibitory activity . Additionally, factors such as the compound’s formulation and route of administration can influence its absorption and distribution within the body .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N-(2,3-DIMETHYL-5-OXO-1-PHENYL(3-PYRAZOLIN-4-YL))(3,4,5-TRIIODOPHENYL)FORMAMIDE interacts with several enzymes, proteins, and other biomolecules . It has been tested for its inhibitory potential against human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . It was also tested against recombinant human and rat ecto-5′-nucleotidases .
Molecular Mechanism
The molecular mechanism of action of N-(2,3-DIMETHYL-5-OXO-1-PHENYL(3-PYRAZOLIN-4-YL))(3,4,5-TRIIODOPHENYL)FORMAMIDE is complex and involves multiple interactions at the molecular level. It is known to bind nucleotide protein targets , but the specifics of these binding interactions, enzyme inhibition or activation, and changes in gene expression are still being studied.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in an orange solution . The compound is then characterized by single crystal X-ray diffraction (XRD) analysis to confirm its structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can occur, where the iodine atoms can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: A similar compound with a carbamothioyl group instead of the triiodobenzamide moiety.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Another related compound with a thieno[2,3-c]pyrazole ring system.
Uniqueness
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide is unique due to the presence of three iodine atoms on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14I3N3O2/c1-10-16(18(26)24(23(10)2)12-6-4-3-5-7-12)22-17(25)11-8-13(19)15(21)14(20)9-11/h3-9H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQITJLMGVQZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)I)I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14I3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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